![molecular formula C19H20O4 B5313034 3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5313034.png)
3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-2-propen-1-one
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Overview
Description
The compound is a chalcone derivative, a class of natural products with diverse biological activities and significant potential in medicinal chemistry. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Synthesis Analysis
The synthesis of similar chalcone compounds often involves the Claisen-Schmidt condensation reaction, a method combining an aldehyde with an acetophenone in the presence of a base. For instance, Thippeswamy et al. (2011) synthesized a related compound using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde, characterized by X-ray diffraction studies (Thippeswamy et al., 2011).
Molecular Structure Analysis
Chalcone derivatives typically crystallize in various crystal systems with distinct cell parameters. For example, Jasinski et al. (2011) reported that a related compound crystallized in the triclinic crystal class with specific cell parameters, highlighting the planar nature of these molecules (Jasinski et al., 2011).
Chemical Reactions and Properties
Chalcones undergo various chemical reactions, including hydrogenation and halogenation. Their reactivity is significantly influenced by the substitution pattern on the aromatic rings. Sergeeva et al. (1964) discussed the nitration of similar lignin model compounds, indicating specific reactivity patterns for these types of molecules (Sergeeva et al., 1964).
Physical Properties Analysis
Physical properties of chalcones, such as melting points, solubility, and crystalline nature, vary based on their specific substituents. For instance, the solubility in different solvents can be influenced by the presence of methoxy groups on the aromatic rings.
Chemical Properties Analysis
The chemical properties of chalcones, like acidity/basicity, UV-Vis absorption, and fluorescence, are impacted by the conjugation length and the nature of substituents. Singh and Kanvah (2001) studied the photophysical properties of substituted diarylethenes, a category that includes chalcones, revealing insights into their electronic properties (Singh & Kanvah, 2001).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-16-9-7-15(8-10-16)17(20)11-5-14-6-12-18(21-2)19(13-14)22-3/h5-13H,4H2,1-3H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQAAMZFOUKDO-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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